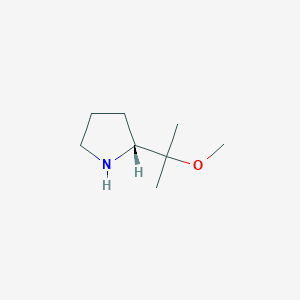
1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene
Übersicht
Beschreibung
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound “1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene” suggests it contains a benzene ring with fluorine (fluoro), nitro group (nitro), and a cyclohexane ring (cyclohexyloxy) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyclohexyloxy group might be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The presence of the nitro group, for example, could make the compound reactive towards reduction reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, solubility tests, and reactivity tests are used .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene and similar compounds have been synthesized using various techniques. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, and its structure confirmed through X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Catalytic and Chemical Reactions
- Use in Complex Compound Synthesis : Studies have reported the use of nitrobenzene derivatives in gold-catalyzed reactions for synthesizing azacyclic compounds through a redox/cycloaddition cascade (Jadhav, Bhunia, Liao, & Liu, 2011).
- Catalyst in Synthesis Processes : In a one-pot reaction, cyclohexanone oxime was formed from nitrobenzene with a 97% yield, catalyzed by palladium and gold nanoparticles (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).
Photophysics and Photochemistry
- Photophysical and Photochemical Studies : Nitrobenzene derivatives like 1-fluoro-4-nitrobenzene have been studied for their complex photophysics and photochemistry. These studies have revealed important decay paths and reaction mechanisms following UV absorption, which is crucial for understanding the behavior of these compounds under various conditions (Giussani & Worth, 2017).
Molecular Structure and Analysis
- Structural Analysis : Detailed structural analysis of compounds similar to 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is done to understand their physical and chemical properties. For example, the study of 2-Fluoro-5-nitrobenzonitrile, a structurally similar compound, involved reactions with amines, amino acids, and NH-heteroaromatic compounds, with a focus on proton magnetic resonance spectra (Wilshire, 1967).
Applications in Advanced Chemical Synthesis
- Advanced Chemical Synthesis : These compounds are used in innovative chemical synthesis processes, such as the one-pot SNAr reaction of fluoroaromatic compounds with cyclopropanol, demonstrating their versatility in chemical synthesis (Jin, Gao, Zhou, & Qian, 2019).
Therapeutic Research and Pharmacological Aspects
- Research in Medicine and Pharmacology : Although not directly involving 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene, similar compounds have been explored in the context of medicinal chemistry. For example, the study of 3-Fluoro-1-hydroxypropan-2-one and its derivatives in BDF mice provided insights into structure-activity relationships and potential therapeutic applications (Pero, Babiarz-Tracy, & Fondy, 1977).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyloxy-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCSADTLWRGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273319 | |
| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
CAS RN |
1233951-56-8 | |
| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)


